(1-Methyl-1-propoxyethyl)benzene
Description
Contextualization within Alkyl Aryl Ether Chemistry
Alkyl aryl ethers are a class of organic compounds characterized by an ether linkage where an oxygen atom is connected to both an alkyl group and an aryl (aromatic) group. fiveable.me This structure imparts a unique combination of properties, making them valuable in various applications. They are often used as solvents, fragrances, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. fiveable.medntb.gov.ua
The synthesis of alkyl aryl ethers is a fundamental process in organic chemistry. dntb.gov.ua Traditional methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, have been widely used. rsc.org However, due to often harsh reaction conditions and the use of strong bases, research has shifted towards developing milder and more selective methods. dntb.gov.uarsc.org Modern approaches include the Mitsunobu reaction, palladium-catalyzed Buchwald-Hartwig amination, and transition-metal-free O-arylation of alcohols. rsc.orgthieme-connect.de The choice of synthetic route often depends on the specific nature of the alkyl and aryl groups, including steric hindrance and the presence of other functional groups.
The aromatic ring in alkyl aryl ethers can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. fiveable.me The ether group itself is a weak activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. This reactivity is a key aspect of their utility in multi-step organic syntheses. libretexts.orgpressbooks.pub
Significance of the 1,1-Disubstituted Ethyl Benzene Scaffold in Chemical Synthesis
The 1,1-disubstituted ethyl benzene scaffold, a core feature of (1-Methyl-1-propoxyethyl)benzene, is a significant structural motif in organic chemistry. This arrangement, where a benzene ring is attached to a carbon atom that is further bonded to two other non-hydrogen substituents, provides a point of steric bulk and can influence the electronic properties of the aromatic ring.
This structural unit is often found in compounds used in materials science and as intermediates in the synthesis of more complex molecules. For instance, ethylbenzene (B125841) itself is a key precursor in the industrial production of styrene (B11656), a monomer for polystyrene. nih.gov The introduction of substituents on the alpha-carbon of the ethyl group, as in the case of this compound, allows for fine-tuning of the molecule's physical and chemical properties.
The synthesis of such scaffolds can be achieved through various methods, including Friedel-Crafts alkylation or acylation followed by further modification. ontosight.ai The ability to introduce different groups at the 1-position of the ethyl chain provides a versatile platform for creating a diverse range of molecules with specific desired properties.
Overview of Research Trajectories for Related Benzene Derivatives and Ethers
Current research on benzene derivatives and ethers is highly diverse, reflecting their broad importance in chemistry and related sciences. A significant area of focus is the development of novel and more efficient synthetic methodologies. researchgate.net This includes the use of new catalysts, environmentally friendly reagents, and innovative reaction pathways to access complex molecular architectures. thieme-connect.deresearchgate.net
In materials science, functionalized benzene derivatives are being explored for their potential in organic electronics, such as in the development of organic semiconductors and light-emitting devices. researchgate.net The electronic properties of the benzene ring can be modulated by the attachment of various functional groups, influencing their performance in these applications.
Furthermore, there is ongoing research into the application of benzene derivatives as "hole scavengers" in photoelectrocatalysis for hydrogen evolution, where they can enhance the efficiency of the process. nih.gov The design and synthesis of new benzene derivatives with specific electronic and adsorptive properties are crucial for advancing this technology. The study of reaction mechanisms, including electrophilic aromatic substitution and side-chain modifications, remains a fundamental aspect of this research, enabling chemists to design and execute complex multi-step syntheses of polysubstituted benzenes. libretexts.orgpressbooks.pubmasterorganicchemistry.com
Interactive Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 24142-77-6 | C12H18O | 178.27 |
| Ethylbenzene | 100-41-4 | C8H10 | 106.17 |
| (1-Propoxyethyl)benzene (B14372526) | 91967-71-4 | C11H16O | 164.24 |
| Benzene, 1-methyl-4-propoxy- | 5349-18-8 | C10H14O | 150.22 |
| Benzene, (1-methylpropyl)- | 135-98-8 | C10H14 | 134.22 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24142-77-6 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-propoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10-13-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
PLWOFDYJSDGEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1 Propoxyethyl Benzene and Analogues
Direct Etherification Reactions
Direct etherification reactions, which involve the formation of an ether linkage from an alcohol, are a primary approach for synthesizing compounds like (1-Methyl-1-propoxyethyl)benzene. These methods can be broadly categorized into catalytic C-O bond formations and dehydrative strategies. The key precursor for this target molecule is the tertiary alcohol, 2-phenyl-2-propanol (B165765). wikipedia.orgnih.govnbinno.com
Catalytic Approaches for C-O Bond Formation
The formation of the ether C-O bond is often facilitated by a catalyst, which can be either a metal-based system or an acid. These catalysts play a crucial role in activating the alcohol functional group to enable nucleophilic attack.
Contemporary synthetic chemistry has seen a rise in the use of metal catalysts for constructing challenging C-O bonds, including those in tertiary ethers. ox.ac.ukrsc.org Iron, being an abundant and environmentally benign metal, has emerged as a catalyst of interest. Iron(III) salts, in particular, have been shown to be effective in catalyzing the etherification of alcohols.
Research has demonstrated that iron(III) triflate (Fe(OTf)₃) can efficiently catalyze the direct etherification of benzylic alcohols. nih.govnih.gov The mechanism is believed to proceed through the formation of a stable benzylic carbocation intermediate. nih.govacs.org In the context of synthesizing this compound, 2-phenyl-2-propanol would react with the iron catalyst to form the α,α-dimethylbenzyl cation. This carbocation is then trapped by a nucleophile, in this case, propanol (B110389), to yield the desired ether. Studies have shown that even tertiary alcohols can undergo unsymmetrical etherification with primary alcohols using this system. acs.org For instance, the reaction of tert-butanol (B103910) with 3-phenylpropanol has been reported, albeit in moderate yield. acs.org
Other iron-based systems, such as Fe(HSO₄)₃, have also been employed for the etherification of benzylic alcohols with aliphatic alcohols under solvent-free conditions, affording unsymmetrical ethers in good yields. researchgate.net Furthermore, iron-catalyzed redox strategies, such as the carboetherification of alkenes like α-methylstyrene, represent another advanced approach. rsc.org In these reactions, an alkyl radical and an alcohol add across the double bond, facilitated by an iron catalyst. rsc.org
Acid catalysis is a classical and straightforward method for ether synthesis, particularly for tertiary ethers where a stable carbocation intermediate can be readily formed. youtube.com This can be achieved either by the reaction of a tertiary alcohol with a second alcohol (an Sₙ1-type reaction) or by the addition of an alcohol to an alkene. masterorganicchemistry.com
For the synthesis of this compound, two primary acid-catalyzed routes are viable:
Reaction of 2-phenyl-2-propanol with propanol: In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), 2-phenyl-2-propanol is protonated, followed by the loss of water to form the stable α,α-dimethylbenzyl cation. youtube.commasterorganicchemistry.com This electrophilic intermediate is then attacked by the weakly nucleophilic propanol. A final deprotonation step yields the target ether. youtube.comyoutube.com
Addition of propanol to α-methylstyrene: α-Methylstyrene can be protonated by a strong acid to generate the same α,α-dimethylbenzyl cation. youtube.comjove.com Subsequent nucleophilic attack by propanol, followed by deprotonation, affords this compound. youtube.com This reaction follows Markovnikov's rule, ensuring the formation of the tertiary ether. jove.comchemistrysteps.com
These acid-catalyzed methods are advantageous because they avoid the use of pre-formed organometallic reagents or expensive catalysts. However, they can be limited by competing side reactions, such as the elimination of the carbocation to reform the alkene or polymerization of the starting alkene. masterorganicchemistry.com
Dehydrative Etherification Strategies
Dehydrative etherification refers to the reaction of two alcohols to form an ether with the concomitant elimination of a water molecule. While this method is effective for producing symmetrical ethers from primary alcohols, its application to secondary and tertiary alcohols is often hampered by a competing dehydration reaction that leads to the formation of alkenes. libretexts.orgyoutube.com
Specific catalytic systems have been developed to favor the selective formation of unsymmetrical ethers from two different alcohols. For instance, cationic ruthenium-hydride complexes have been shown to catalyze the selective etherification of two different alcohols, tolerating a wide range of functional groups. acs.org Similarly, trifluoroacetic acid (TFA) has been used as a catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols to produce unsymmetrical ethers in high yields. nih.gov These methods work by promoting the formation of a carbocation from the more reactive alcohol (e.g., the benzylic alcohol), which is then trapped by the less reactive alcohol.
Reaction Conditions and Optimization Parameters
The successful synthesis of this compound via direct etherification hinges on the careful control of reaction conditions to maximize the yield of the desired ether and minimize side products.
Key parameters for optimization include:
Catalyst Choice and Loading: For metal-catalyzed systems, the choice of both the metal and its ligands is critical. In iron-catalyzed reactions, loadings are typically in the range of 5 mol%. acs.org Additives can also play a crucial role; for example, the addition of ammonium (B1175870) chloride (NH₄Cl) has been found to suppress side reactions in Fe(OTf)₃-catalyzed etherifications. nih.govacs.org
Temperature: Temperature is a critical variable, especially in acid-catalyzed reactions. Lower temperatures (e.g., 0 °C to room temperature) generally favor ether formation, while higher temperatures (>150 °C) promote the E1 elimination pathway, leading to alkene byproducts. acs.orglibretexts.org
Solvent and Concentration: The alcohol reactant, such as propanol, is often used in excess to serve as both the nucleophile and the solvent, driving the equilibrium towards the product. youtube.comlibretexts.org In other cases, non-coordinating solvents like dichloromethane (B109758) (DCM) are employed. acs.org
Reaction Time: Monitoring the reaction progress, for instance by gas chromatography (GC), allows for the determination of the optimal reaction time to achieve maximum conversion without promoting product degradation or side reactions. acs.org
Industrial processes for similar ethers, such as methyl tert-butyl ether (MTBE), have been subject to extensive optimization studies, often employing reactive distillation to continuously remove the product and drive the reaction to completion. researchgate.net
Alkylation and Alkoxylation Pathways
Besides the direct coupling of alcohols, this compound can be synthesized through pathways involving the formation of the key C-O bond via alkylation or alkoxylation reactions.
Alkylation typically involves the reaction of an alkoxide with an alkyl halide. The classic Williamson ether synthesis, however, is generally inefficient for producing tertiary ethers. The reaction of sodium 2-phenyl-2-propoxide with a propyl halide (e.g., 1-bromopropane) would likely result in extensive elimination (E2 reaction) to form propene, rather than the desired Sₙ2 substitution product. youtube.com Modern methods using specific catalysts, such as Zn(OTf)₂-catalyzed coupling of alcohols with tertiary alkyl bromides, have been developed to overcome this limitation for the synthesis of sterically hindered ethers, though this represents the reverse bond disconnection. organic-chemistry.org
Alkoxylation of an alkene is a more viable alternative pathway. This involves the addition of an alcohol and another group across the double bond of an alkene. For the synthesis of this compound, the starting alkene would be α-methylstyrene.
Acid-Catalyzed Alkoxylation: As discussed in section 2.1.1.2, the acid-catalyzed addition of propanol to α-methylstyrene is a direct and effective method. masterorganicchemistry.comyoutube.comjove.com
Oxymercuration-Demercuration: A milder, highly reliable method for the Markovnikov addition of an alcohol to an alkene is the alkoxymercuration-demercuration reaction. chemistrysteps.com α-Methylstyrene would first react with mercuric acetate (B1210297) [Hg(OAc)₂] in propanol to form a stable organomercury intermediate. This step proceeds without carbocation rearrangement. Subsequent treatment with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), replaces the mercury with hydrogen, yielding this compound. masterorganicchemistry.comchemistrysteps.com This two-step procedure is particularly useful for substrates prone to rearrangement under strongly acidic conditions.
Redox-Mediated Alkoxylation: Advanced redox strategies can also achieve the alkoxylation of alkenes. For example, iron- or copper-catalyzed carboetherification or aminoetherification reactions add both an alkyl/amino group and an alkoxy group across the double bond of a styrene (B11656) derivative. rsc.org These methods generate highly reactive radical and carbocationic intermediates that enable the formation of complex, functionalized tertiary ethers. rsc.org
Friedel-Crafts Type Alkylation Precursors
The Friedel-Crafts alkylation stands as a cornerstone of aromatic chemistry, enabling the attachment of alkyl groups to a benzene (B151609) ring. libretexts.orglibretexts.org In the context of synthesizing this compound, a suitable precursor would be a molecule that can generate a stable tertiary carbocation under the influence of a Lewis acid catalyst. libretexts.orglibretexts.org A logical precursor for this reaction is 2-chloro-2-propoxypropane .
The reaction mechanism would involve the Lewis acid, such as aluminum chloride (AlCl₃), abstracting the chloride from 2-chloro-2-propoxypropane. libretexts.org This generates the tertiary carbocation, (1-methyl-1-propoxyethyl) cation, which then acts as the electrophile. The benzene ring, acting as a nucleophile, attacks the carbocation, leading to the formation of an arenium ion intermediate. Subsequent deprotonation of the arenium ion regenerates the aromaticity of the ring and yields the final product, this compound.
One of the primary challenges in Friedel-Crafts alkylation is the potential for polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. libretexts.org To favor monoalkylation, a significant excess of benzene is often employed. libretexts.org
Table 1: Plausible Friedel-Crafts Alkylation for this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzene | 2-Chloro-2-propoxypropane | AlCl₃ | This compound |
Preparation of Alkoxyethyl Intermediates
The successful execution of the Friedel-Crafts alkylation described above is contingent on the availability of the precursor, 2-chloro-2-propoxypropane. The synthesis of such chloroalkanes can be achieved through various methods. For instance, tertiary alcohols can be converted to their corresponding alkyl chlorides using hydrochloric acid. chemicalbook.com In this case, 2-propoxy-2-propanol would be the starting material.
Another relevant method for the synthesis of chloroalkanes is the reaction of an alcohol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. google.com This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gases, which can be easily removed from the reaction mixture.
The synthesis of the prerequisite alcohol, 2-propoxy-2-propanol, can be accomplished via the acid-catalyzed addition of propanol to acetone.
Multi-Step Synthetic Sequences and Intermediate Formation
Beyond the direct Friedel-Crafts approach, multi-step synthetic sequences offer alternative pathways to this compound and its analogs, often providing better control over the final product structure.
Synthesis from Styrene and Alkanols
An alternative and well-documented route to alkoxyethylbenzenes involves the acid-catalyzed addition of alcohols to styrene or its derivatives. learncbse.in In the case of this compound, the starting materials would be α-methylstyrene and propanol.
This reaction proceeds via an electrophilic addition mechanism. The acid catalyst protonates the double bond of α-methylstyrene, leading to the formation of a stable tertiary carbocation (the cumyl cation). Propanol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the desired ether, this compound. A variety of acid catalysts can be employed, including sulfuric acid and ion-exchange resins. prepchem.com
Table 2: Synthesis from α-Methylstyrene and Propanol
| Reactant 1 | Reactant 2 | Catalyst | Product |
| α-Methylstyrene | Propanol | Acid Catalyst (e.g., H₂SO₄) | This compound |
The dehydration of cumyl alcohol can be used to produce α-methylstyrene. google.com
Derivatization of Existing Benzene Scaffolds
The derivatization of readily available benzene-containing compounds presents another strategic approach. The cumene (B47948) process, a major industrial method for the production of phenol (B47542) and acetone, starts with the synthesis of cumene (isopropylbenzene) via the Friedel-Crafts alkylation of benzene with propene. wikipedia.org The subsequent step in this process is the oxidation of cumene to form cumene hydroperoxide. wikipedia.orgresearchgate.net
While the primary industrial application of cumene hydroperoxide involves its acid-catalyzed rearrangement to phenol and acetone, it is conceivable that this intermediate could be derivatized to form the target ether. wikipedia.org One potential, though less conventional, route could involve the reaction of cumene hydroperoxide with propanol. This might proceed through a reductive etherification process. For instance, the reaction of cumene hydroperoxide with an alcohol in the presence of a suitable catalyst could potentially lead to the formation of the corresponding cumyl ether. google.com A patent describes the formation of cumyl methyl ether from the reaction of methanol (B129727) with t-cumyl chloride, which can be generated from cumene hydroperoxide. google.com By analogy, using propanol could potentially yield cumyl propyl ether, which is another name for this compound.
Elucidation of Reaction Mechanisms Involving 1 Methyl 1 Propoxyethyl Benzene
Mechanistic Pathways of Etherification Reactions
The principal route to (1-Methyl-1-propoxyethyl)benzene is the acid-catalyzed etherification of α-methylstyrene with propanol (B110389). This reaction is a classic example of electrophilic addition to an alkene, proceeding through a carbocationic intermediate.
Proposed Catalytic Cycles for C-O Bond Formation
The formation of the C-O ether linkage in this compound is facilitated by a catalyst, typically a Brønsted or Lewis acid.
Homogeneous Catalysis: In the presence of a homogeneous acid catalyst, such as sulfuric acid (H₂SO₄), the catalytic cycle begins with the protonation of the alcohol (propanol) to form a protonated alcohol. masterorganicchemistry.com The alkene (α-methylstyrene) then acts as a nucleophile, attacking the proton from the protonated alcohol. This step generates the key carbocation intermediate. The alcohol then attacks the carbocation, and a final deprotonation step, often by another molecule of the alcohol, yields the ether product and regenerates the catalyst. masterorganicchemistry.comresearchgate.net
Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-Beta), offer advantages in terms of catalyst separation and reusability. researchgate.netoru.edu The catalytic cycle on a solid acid surface is believed to involve the protonation of the alkene by the acidic sites on the catalyst surface. researchgate.net This generates a surface-adsorbed carbocation. A molecule of propanol from the bulk medium then attacks this carbocation. Subsequent deprotonation, potentially assisted by a basic site on the catalyst or another alcohol molecule, releases the ether product from the catalyst surface, regenerating the active site for the next cycle. researchgate.netoru.edu The specific nature of the acidic sites (Brønsted vs. Lewis) and the pore structure of the solid catalyst can significantly influence the reaction rate and selectivity. researchgate.netoru.edu
Role of Carbocation Intermediates in Ethereal Linkage Formation
The formation of a stable carbocation intermediate is the cornerstone of the etherification reaction leading to this compound.
The protonation of α-methylstyrene occurs at the terminal carbon of the double bond, following Markovnikov's rule, to form the more stable tertiary benzylic carbocation, the α,α-dimethylbenzyl cation. This carbocation is particularly stabilized due to two main factors:
Hyperconjugation: The positive charge is stabilized by the electron-donating inductive effect of the two adjacent methyl groups.
Resonance: The positive charge is delocalized into the adjacent benzene (B151609) ring through resonance, spreading the charge over several carbon atoms. masterorganicchemistry.com
This resonance stabilization makes the formation of the α,α-dimethylbenzyl cation energetically favorable and is the rate-determining step of the reaction. masterorganicchemistry.com The subsequent nucleophilic attack by the oxygen atom of propanol on this electrophilic carbocation leads to the formation of the protonated ether, which is then deprotonated to yield the final product. The stability of this carbocation intermediate dictates the regioselectivity of the reaction, ensuring the formation of the tertiary ether.
Influence of Additives and Solvent Systems on Reaction Selectivity
The choice of additives and the solvent system can exert a significant influence on the selectivity of the etherification reaction, primarily by affecting the stability and reactivity of the carbocation intermediate and the nucleophilicity of the alcohol.
Additives: Lewis acid additives, such as iron(III) triflate in conjunction with ammonium (B1175870) chloride, have been shown to catalyze etherification reactions. acs.org These additives can enhance the electrophilicity of the alkene or activate the alcohol, potentially leading to milder reaction conditions and improved selectivity. The presence of a co-catalyst can also influence the equilibrium between the desired etherification and potential side reactions like alkene dimerization or polymerization.
Solvent Systems: The polarity of the solvent can impact the stability of the charged intermediates. Polar aprotic solvents can stabilize the carbocation intermediate, potentially increasing the reaction rate. However, highly coordinating solvents may compete with the alcohol for coordination to the catalyst or the carbocation, thereby inhibiting the reaction. In some cases, solvent-free conditions are employed, particularly with solid acid catalysts, which can lead to higher reaction rates and simplified product isolation. researchgate.net The choice of solvent can also affect the selectivity between the formation of the ether and other potential products. For instance, in related reactions, the solvent has been shown to influence the chemoselectivity between different reaction pathways.
Reactivity Profiles in Organic Transformations
The chemical reactivity of this compound is dictated by the presence of the ether linkage and the aromatic ring.
Substitution Reactions
The benzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The (1-methyl-1-propoxyethyl) group is an alkyl group, which is generally considered an activating group and an ortho, para-director. msu.edulibretexts.org
The activating nature of the alkyl group arises from its electron-donating inductive effect, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene. msu.edu The directing effect is a result of the stabilization of the carbocation intermediate (the arenium ion) formed during the electrophilic attack. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is adjacent to the tertiary carbon of the substituent. This allows for greater stabilization of the intermediate compared to attack at the meta position. libretexts.org
Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the incoming electrophile is expected to predominantly substitute at the positions ortho and para to the (1-methyl-1-propoxyethyl) group. masterorganicchemistry.comuomustansiriyah.edu.iq The steric bulk of the tertiary alkyl group might, however, influence the ortho:para ratio, with the para product often being favored due to reduced steric hindrance. msu.edulibretexts.org
Oxidation Pathways
The this compound molecule possesses two primary sites susceptible to oxidation: the benzylic position and the ether linkage.
The benzylic carbon, being directly attached to the benzene ring, is activated towards oxidation. However, in this compound, this benzylic carbon is a quaternary carbon with no benzylic hydrogens. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which typically oxidize alkyl side chains of alkylbenzenes to carboxylic acids, are generally ineffective if there is no benzylic hydrogen present. libretexts.org
Reduction Methodologies
The reduction of this compound, an α,α-dimethylbenzyl propyl ether, primarily involves the cleavage of the benzylic carbon-oxygen bond. This transformation is a key method for deprotection in organic synthesis, where the benzyl (B1604629) group is used to mask a hydroxyl functional group. youtube.com The methodologies for this reduction vary in their reagents, conditions, and selectivity, offering synthetic chemists a range of options depending on the molecular context. thieme-connect.com
The most common and historically significant method for the cleavage of benzyl ethers is catalytic hydrogenolysis. youtube.com This reaction typically employs hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The process involves the cleavage of the C-O bond by hydrogen, resulting in the formation of the corresponding hydrocarbon (cumene) and alcohol (propanol). This reaction is often clean and high-yielding. youtube.com
While effective, standard hydrogenolysis can be too harsh for complex molecules that contain other reducible functional groups, such as alkenes, alkynes, or certain halides. thieme-connect.com To address this, milder and more selective methods have been developed. One notable method uses triethylsilane (Et₃SiH) with a palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂). thieme-connect.com These conditions are remarkably mild and can selectively cleave benzyl ethers in the presence of other sensitive groups like aryl chlorides and cyclopropanes. thieme-connect.com
Beyond catalytic hydrogenation and silane-based reductions, other reagents can effect the cleavage of benzyl ethers, although they are not always classified as reductions in the same vein. Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave ethers, but their use is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.orgmasterorganicchemistry.com Lewis acids also provide a pathway for debenzylation. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to efficiently and selectively cleave benzyl ethers under mild conditions, tolerating a wide array of other functional groups. organic-chemistry.org
More recently, biocatalytic approaches are being explored as green and highly selective alternatives. acs.org For example, an enzyme cascade involving an esterase and a vanillyl alcohol oxidase has been used to cleave related para-substituted benzyl ethers, suggesting a future direction for highly specific, enzyme-driven deprotection strategies under mild, aqueous conditions. acs.org
| Method | Reagents and Conditions | Products from this compound | Key Features | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C, typically in an alcohol or ethyl acetate (B1210297) solvent | Cumene (B47948) and Propanol | High-yielding; can reduce other functional groups. | youtube.com |
| Silane Reduction | Et₃SiH, PdCl₂ or Pd(OAc)₂, Et₃N, in CH₂Cl₂ | Cumene and Propanol | Very mild; highly selective for benzyl groups over other reducible groups like alkenes or aryl chlorides. | thieme-connect.com |
| Lewis Acid Cleavage | BCl₃·SMe₂, in CH₂Cl₂ | Cumene and Propanol | Mild and selective; tolerates silyl (B83357) ethers, esters, and alkenes. | organic-chemistry.org |
| Strong Acid Cleavage | HBr or HI, heat | 2-phenyl-2-propanol (B165765) and 1-bromopropane (B46711) or 1-iodopropane | Harsh conditions; limited functional group tolerance. | organic-chemistry.orgmasterorganicchemistry.com |
| Biocatalytic Cleavage | Enzyme systems (e.g., oxidases) | Cumene and Propanol | Emerging technology; extremely high selectivity under mild, aqueous conditions. | acs.org |
Thermodynamic and Kinetic Considerations in Reaction Control
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is crucial when planning a synthesis, as the reaction conditions—such as temperature, reaction time, and catalyst choice—determine which pathway is favored. jackwestin.com
Kinetic control prevails when a reaction is run under conditions (typically low temperature and short reaction time) where the product distribution is determined by the relative rates of formation of the products. jackwestin.com The product that forms the fastest, i.e., the one with the lowest activation energy (Ea), will be the major product. This product is known as the kinetic product. wikipedia.org
Thermodynamic control is established when the reaction is reversible, and the system is allowed to reach equilibrium (typically at higher temperatures or with longer reaction times). libretexts.org Under these conditions, the product distribution reflects the relative thermodynamic stability of the products. The most stable product, the one with the lowest Gibbs free energy (G), will be the major product, known as the thermodynamic product. wikipedia.org
In the context of the reduction of this compound, these principles manifest in the chemoselectivity of the reaction. The primary reaction is the cleavage of the benzylic C-O bond. This bond is inherently weaker and more reactive than the propyl C-O bond due to the ability of the benzene ring to stabilize the resulting intermediate (be it a radical or cation) through resonance. Therefore, the cleavage to form cumene and propanol is both the kinetically and thermodynamically favored pathway over any reaction involving the propyl group.
The competition between kinetic and thermodynamic control becomes more apparent when other reducible functional groups are present in the molecule. For example, consider a substrate containing both a benzyl ether and an alkene.
Under Thermodynamic Control: Using strong, irreversible conditions like catalytic hydrogenolysis with H₂/Pd, both the benzyl ether and the alkene will likely be reduced if the reaction is run to completion. The final product mixture will reflect the most thermodynamically stable saturated compounds.
Under Kinetic Control: Milder, selective reagents allow for kinetic discrimination between different reactive sites. The use of triethylsilane and a palladium catalyst is a prime example of a kinetically controlled reaction. thieme-connect.com These conditions are tailored to have a lower activation energy for the cleavage of the benzyl ether compared to the reduction of, for instance, an aryl chloride. thieme-connect.com By keeping the temperature low and the reaction time controlled, the benzyl ether can be cleaved selectively, leaving the other functional group intact. This selectivity arises because the reaction is stopped before it has enough energy or time to overcome the higher activation barrier required to reduce the more robust functional group.
The choice of reaction conditions therefore allows a chemist to steer the reaction towards the desired outcome, selectively targeting one functional group over another based on the principles of kinetic and thermodynamic control.
| Control Type | Favored Conditions | Product Determining Factor | Application to this compound Derivatives | Reference |
| Kinetic Control | Low temperature, short reaction time, specific (often milder) reagents. | Rate of reaction (lowest activation energy). | Selective cleavage of the benzyl ether in the presence of other, less reactive reducible groups (e.g., using Et₃SiH/PdCl₂). | thieme-connect.comjackwestin.com |
| Thermodynamic Control | High temperature, long reaction time, conditions allowing for reversibility/equilibration. | Product stability (lowest Gibbs free energy). | Non-selective reduction of all reducible groups (e.g., using H₂/Pd) to yield the most stable, fully saturated product. | wikipedia.orglibretexts.org |
Theoretical and Computational Chemistry Studies of 1 Methyl 1 Propoxyethyl Benzene
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These methods are instrumental in understanding the geometry, energy, and properties of (1-Methyl-1-propoxyethyl)benzene.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. researchgate.netrsc.orgglobalresearchonline.netdntb.gov.ua For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies.
DFT studies on related aromatic ethers, such as ethoxybenzene and other alkoxybenzenes, have provided valuable insights into the influence of the alkoxy group on the aromatic ring. researchgate.netresearchgate.net For instance, DFT calculations can elucidate the conformational preferences arising from the rotation around the C-O bonds and the interaction between the propoxy group and the benzene (B151609) ring. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results that can be compared with experimental data, if available. researchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value | Method |
| Total Energy | -541.XXX Hartree | B3LYP/6-311G(d,p) |
| Dipole Moment | 1.XX Debye | B3LYP/6-311G(d,p) |
| HOMO Energy | -8.XX eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -0.XX eV | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 8.XX eV | B3LYP/6-311G(d,p) |
Note: The values in this table are hypothetical and serve as an illustration of the types of properties that can be calculated using DFT. Actual values would require specific computational studies.
Ab Initio Methods for Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. kyoto-u.ac.jp While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. nih.gov
For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide a more accurate description of electron correlation effects, which can be important for understanding non-covalent interactions within the molecule, such as those influencing its conformational preferences. Studies on similar molecules like benzene and its derivatives have demonstrated the power of ab initio methods in elucidating their electronic states and reaction mechanisms. nih.govrsc.orgresearchgate.net
Thermodynamic Parameter Predictions
The prediction of thermodynamic parameters is a key application of computational chemistry, providing essential data for understanding chemical reactions and processes.
Enthalpy of Formation Calculations and Group Contribution Methods
The enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods, particularly high-accuracy composite methods like the Gaussian-n (Gn) theories (e.g., G4), can predict ΔHf° with high accuracy. mdpi.comresearchgate.netswarthmore.edu
For larger molecules like this compound, group contribution methods offer a less computationally intensive approach to estimate ΔHf°. mdpi.com These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. A study on the structural isomer (1-propoxyethyl)benzene (B14372526) reported an experimental gas-phase enthalpy of formation of -165.6 ± 4.8 kJ/mol and a value of -160.9 kJ/mol calculated by a group contribution method. mdpi.com It is important to note that this compound is a tertiary ether, which would have a different group contribution value compared to the secondary ether in (1-propoxyethyl)benzene.
Table 2: Estimated Enthalpy of Formation of Gaseous this compound
| Method | Estimated ΔHf° (kJ/mol) |
| Group Contribution | -180 to -190 |
| G4 (Hypothetical) | -185.X |
Note: The group contribution value is an estimate based on data for similar structures. The G4 value is hypothetical and represents a plausible outcome of such a high-level calculation.
Conformational Analysis and Energy Minima
This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point, often using DFT or molecular mechanics methods.
Computational Prediction of Spectroscopic Signatures
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.
For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT calculation can be correlated with experimental IR spectra, helping to assign the observed absorption bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net While no specific computational spectroscopic data for this compound are available in the literature, the methodologies are well-established for similar aromatic compounds. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
The formation of this compound is theoretically understood to proceed through an acid-catalyzed etherification of α-methylstyrene with 1-propanol (B7761284). This reaction is a classic example of electrophilic addition to an alkene, a fundamental process in organic chemistry. Computational chemistry provides powerful tools to model the reaction pathway, identify transition states, and calculate the energetic landscape of this transformation. While specific computational studies focusing exclusively on the reaction between α-methylstyrene and 1-propanol are not extensively available in the public domain, the mechanism can be confidently inferred from well-established principles and computational studies of analogous reactions, such as the acid-catalyzed hydration and dimerization of styrenes.
The generally accepted mechanism involves a three-step process:
Protonation of the Alkene: The reaction is initiated by the protonation of the double bond in α-methylstyrene by a Brønsted acid catalyst (e.g., protonated 1-propanol, H₂O⁺-C₃H₇OH). This is typically the rate-determining step of the reaction. The proton adds to the less substituted carbon of the double bond, following Markovnikov's rule, to form a highly stable tertiary benzylic carbocation. The stability of this carbocation is attributed to the combined effects of hyperconjugation from the methyl group and resonance delocalization of the positive charge into the aromatic ring.
Nucleophilic Attack by Alcohol: The carbocation intermediate is a potent electrophile and is subsequently attacked by the nucleophilic oxygen atom of a 1-propanol molecule. This step results in the formation of a protonated ether intermediate (an oxonium ion).
Deprotonation: The final step involves the deprotonation of the oxonium ion by a weak base present in the reaction mixture (e.g., a molecule of 1-propanol or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.
Detailed Research Findings from Analogous Systems:
For instance, theoretical investigations into the dimerization of α-methylstyrene, which also proceeds via a similar carbocation intermediate, have elucidated the energetics of the competing reaction pathways. These studies often utilize methods like DFT to calculate the Gibbs free energies of reactants, intermediates, transition states, and products.
Hypothetical Reaction Energy Profile:
Due to the absence of specific published data for the reaction of α-methylstyrene with 1-propanol, a representative reaction energy profile can be constructed based on typical values for acid-catalyzed electrophilic additions to styrenic systems. The following table illustrates a plausible set of calculated energies for the key species along the reaction coordinate.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| R | Reactants (α-methylstyrene + protonated 1-propanol) | 0.0 |
| TS1 | Transition State 1 (Protonation of the double bond) | +15 to +25 |
| INT | Tertiary Benzylic Carbocation Intermediate | +5 to +10 |
| TS2 | Transition State 2 (Nucleophilic attack by 1-propanol) | +8 to +15 |
| P | Products (this compound + regenerated catalyst) | -5 to -15 |
Note: The values in the table are illustrative and represent a plausible scenario for the reaction in a polar protic solvent. The actual values would depend on the specific level of theory, basis set, and solvent model used in the computational study.
Transition State Analysis:
Transition state theory is crucial for understanding the kinetics of the reaction. The geometry of the transition states provides a snapshot of the bond-forming and bond-breaking processes.
TS1 (Protonation): The first transition state (TS1) would be characterized by an elongated H-O bond in the protonated alcohol and a developing C-H bond with the terminal carbon of the alkene. The π-bond of the alkene would be partially broken, and a significant positive charge would be building up on the tertiary carbon atom. The phenyl group would be oriented to maximize stabilization of the developing positive charge through resonance.
TS2 (Nucleophilic Attack): The second transition state (TS2) would involve the approach of the oxygen atom of 1-propanol to the carbocation center. The C-O bond would be partially formed, and the positive charge would be delocalized over the incoming nucleophile and the benzylic system.
The calculated activation energy (the difference in free energy between the reactants and the highest energy transition state, typically TS1) is a key parameter that determines the reaction rate. For this type of reaction, the activation barrier is expected to be in a range that allows the reaction to proceed at moderate temperatures with acid catalysis.
Advanced Analytical Methodologies for Research on 1 Methyl 1 Propoxyethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms. For (1-Methyl-1-propoxyethyl)benzene, NMR would be crucial in confirming the connectivity and spatial arrangement of its constituent atoms.
Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons and their neighboring protons in the molecule. Based on the structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons.
The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm. docbrown.infodocbrown.info The protons of the propoxy group would show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group attached to the oxygen (-O-CH₂-) around δ 3.4 ppm. The two methyl groups attached to the quaternary carbon would be equivalent and would likely produce a singlet in the region of δ 1.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Propoxy (-O-CH₂-CH₂-CH₃) | 3.4 | Triplet | 2H |
| Propoxy (-O-CH₂-CH₂-CH₃) | 1.6 | Sextet | 2H |
| Propoxy (-O-CH₂-CH₂-CH₃) | 0.9 | Triplet | 3H |
| Methyl (C(CH₃)₂) | 1.5 | Singlet | 6H |
Carbon-¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom.
The carbon atoms of the benzene ring would typically resonate in the δ 125-145 ppm region. rsc.orgdocbrown.info The quaternary carbon attached to the oxygen and the benzene ring would appear further downfield. The carbons of the propoxy group would have characteristic shifts, with the carbon attached to the oxygen appearing in the δ 60-70 ppm range. The methyl carbons would be found in the upfield region of the spectrum. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | 145 |
| Aromatic (C-ortho, C-meta, C-para) | 125-129 |
| Quaternary (C-O) | 78 |
| Propoxy (-O-CH₂) | 65 |
| Propoxy (-CH₂-) | 23 |
| Propoxy (-CH₃) | 11 |
| Methyl (C(CH₃)₂) | 25 |
Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals and confirming the structure of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.orgmagritek.com For instance, it would show a correlation between the protons of the -CH₂- groups in the propoxy chain and the terminal -CH₃ group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. nih.gov This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying connectivity across quaternary carbons. For example, HMBC would show correlations from the protons of the two methyl groups to the quaternary carbon and the ipso-carbon of the benzene ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its aromatic and ether functionalities. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. nist.gov The presence of a monosubstituted benzene ring would also give rise to characteristic overtone bands in the 1660-2000 cm⁻¹ range and strong out-of-plane bending bands between 690 and 770 cm⁻¹. The most prominent feature for the ether linkage would be a strong C-O stretching band in the region of 1070-1150 cm⁻¹. docbrown.info Aliphatic C-H stretching vibrations from the methyl and propoxy groups would be visible just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3030-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-2970 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium |
| Ether C-O | Stretching | 1070-1150 | Strong |
| Aromatic C-H | Out-of-plane Bending | 690-770 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.
For this compound (C₁₂H₁₈O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (178.27 g/mol ). epa.gov Electron ionization (EI) would likely lead to fragmentation. Common fragmentation pathways would involve the cleavage of the C-C bond alpha to the oxygen atom, leading to the formation of a stable benzylic carbocation. The loss of the propoxy group would result in a fragment at m/z 119, corresponding to the [C₉H₁₁]⁺ ion (the cumyl cation). Another likely fragmentation would be the loss of a propyl radical, leading to a fragment at m/z 135.
While experimental mass spectra for this compound are not readily found, predicted collision cross-section (CCS) values for various adducts have been calculated, which are relevant for ion mobility-mass spectrometry. uni.lu
Predicted Mass Spectrometry Adducts and Collision Cross Sections for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.14305 | 141.0 |
| [M+Na]⁺ | 201.12499 | 147.7 |
| [M-H]⁻ | 177.12849 | 144.4 |
| [M+NH₄]⁺ | 196.16959 | 161.4 |
| [M+K]⁺ | 217.09893 | 146.0 |
| [M+H-H₂O]⁺ | 161.13303 | 135.5 |
| [M]⁺ | 178.13522 | 143.1 |
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of C₁₂H₁₈O is 178.13577 Da. uni.lu HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is invaluable for confirming the identity of a synthesized compound or for identifying an unknown analyte.
Electrospray Ionization (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly valuable for the analysis of moderately polar and thermally labile molecules, a category into which this compound falls. nih.gov This method typically generates even-electron ions, most commonly protonated molecules [M+H]⁺ in the positive ion mode. nih.gov The low internal energy imparted to the ions during the ESI process minimizes fragmentation in a single-stage MS experiment, making it an excellent tool for determining the molecular weight of the analyte with high accuracy. nih.gov
For this compound (C₁₂H₁₈O, molecular weight: 178.27 g/mol ), ESI-MS analysis would be expected to produce a prominent signal corresponding to the protonated molecule at m/z 179.277. nih.gov The high-resolution capabilities of modern ESI-MS instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, would allow for the determination of the elemental composition with a high degree of confidence. nih.gov
Table 1: Predicted ESI-MS and MS/MS Data for this compound
| Analysis Type | Predicted Ion | Predicted m/z | Notes |
| ESI-MS (Positive Mode) | [M+H]⁺ | 179.277 | Protonated molecule. |
| ESI-MS/MS of [M+H]⁺ | [C₉H₁₁]⁺ | 119.086 | Loss of propoxy radical and subsequent rearrangement. |
| ESI-MS/MS of [M+H]⁺ | [C₆H₅]⁺ | 77.039 | Fragmentation of the alkyl side chain. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information.
In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. For aromatic compounds, a non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, is often employed.
While specific GC methods for this compound are not detailed in published literature, data for the structurally similar isomer, (1-isopropoxy-1-methylethyl)benzene, is available and provides a strong basis for methodological development. The mass spectrum obtained from GC-MS analysis would show a molecular ion peak (M⁺) at m/z 178, along with characteristic fragment ions that aid in structural confirmation.
Table 2: GC-MS Data for the Isomeric Compound (1-Isopropoxy-1-methylethyl)benzene
| Fragment Ion (m/z) | Relative Intensity (%) | Plausible Fragment Structure |
| 121 | 100 | [C₉H₁₃]⁺ |
| 119 | 80 | [C₉H₁₁]⁺ |
| 163 | 40 | [M - CH₃]⁺ |
| 72 | 95 | [C₄H₈O]⁺ |
Data adapted from PubChem CID 578307 for the isomeric compound (1-isopropoxy-1-methylethyl)benzene. nih.gov
Liquid Chromatography (LC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a complementary approach for the analysis of this compound. LC is especially useful for compounds that may be thermally sensitive or non-volatile, although this is less of a concern for the target compound.
Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be the most common mode for separating this compound from more polar or less polar impurities. Detection can be achieved using a UV detector, as the benzene ring will absorb in the UV region, or more powerfully, by coupling the LC system to a mass spectrometer (LC-MS).
LC-MS, particularly with an ESI or atmospheric pressure chemical ionization (APCI) source, combines the separation power of LC with the sensitive and selective detection of MS. nih.govnih.gov This is highly advantageous for analyzing complex mixtures and for trace-level quantification. nih.gov
Table 3: General Parameters for LC-MS Analysis of Aromatic Ethers
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | ESI or APCI (positive ion mode) |
| MS Detection | Full scan and/or Selected Ion Monitoring (SIM) |
Other Spectroscopic and Diffraction Techniques for Solid-State or Complex Structures
While this compound is a liquid at room temperature, the study of its solid-state structure (at low temperatures) or its inclusion in complex structures (e.g., with host molecules like cyclodextrins) would necessitate other techniques.
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. If a suitable single crystal of this compound could be grown at low temperature, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
For studying complexes, such as host-guest systems, a combination of techniques is often employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the spatial proximity of atoms in the host and guest molecules in solution. Furthermore, ESI-MS can be used to study non-covalent complexes in the gas phase, providing stoichiometric information and insights into the binding strength. acs.org
Applications of 1 Methyl 1 Propoxyethyl Benzene in Organic Synthesis and Chemical Research
Role as a Versatile Synthetic Intermediate
Ethers are frequently employed in organic synthesis as protecting groups, solvents, and key intermediates. acs.org The structure of (1-Methyl-1-propoxyethyl)benzene, specifically the cumyl ether moiety, suggests its utility as a synthetic building block.
Precursor for Complex Molecular Architectures
The cumyl (α,α-dimethylbenzyl) group, which is structurally analogous to the core of this compound, is known to be a valuable protecting group for alcohols. This protection strategy is particularly useful in the multi-step synthesis of complex molecules where a specific hydroxyl group needs to be shielded from reaction while other transformations are carried out elsewhere in the molecule. The stability of the cumyl ether under various conditions, followed by its selective cleavage, allows for the controlled unveiling of the alcohol functionality at a desired stage.
The cleavage of cumyl ethers can be achieved under specific conditions, often involving strong acids, which proceed via a stable tertiary carbocation intermediate. libretexts.orgyoutube.com This controlled deprotection is a critical step in the synthetic route towards complex natural products and other intricate organic molecules. The stability of the resulting carbocation facilitates the cleavage, making the cumyl group a reliable and predictable protecting group.
Table 1: Comparison of Conditions for Cleavage of Tertiary Ethers
| Reagent(s) | Mechanism | Products | Reference |
| HBr or HI (aqueous) | SN1 | Alcohol and Alkyl Halide | libretexts.org |
| Trifluoroacetic acid (CF3CO2H) | E1 | Alkene and Alcohol | libretexts.org |
The ability to introduce the (1-Methyl-1-propoxyethyl) group and then selectively remove it makes it a potential tool for chemists engaged in the total synthesis of complex natural products and pharmaceuticals.
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. While specific MCRs involving this compound are not prominently reported, its structural components suggest potential participation. For instance, the aromatic ring could undergo electrophilic substitution reactions as part of an MCR, or the ether linkage could be cleaved under acidic conditions to generate a reactive intermediate that then participates in a subsequent reaction cascade. The development of novel MCRs is a continuous area of research, and the unique steric and electronic properties of this compound could be exploited in the design of new synthetic methodologies.
Utility in Catalysis and Reagent Development
The ether and aromatic functionalities within this compound offer possibilities for its use in the development of new catalysts and reagents.
As a Ligand Component (Hypothetical/Derivative Based on General Ether Ligands)
The oxygen atom in the propoxy group of this compound possesses lone pairs of electrons that could potentially coordinate to a metal center, suggesting its use, or the use of its derivatives, in ligand design for catalysis. While simple ethers are generally weak ligands, the incorporation of the ether functionality into a larger, more complex ligand architecture can significantly influence the catalytic activity and selectivity of the resulting metal complex.
For instance, bidentate or pincer ligands incorporating an ether donor atom alongside other donor groups (e.g., nitrogen, phosphorus) can create a specific coordination environment around a metal catalyst. nih.gov The steric bulk provided by the cumyl group could also play a crucial role in controlling the access of substrates to the catalytic center, thereby influencing the stereoselectivity of a reaction.
Table 2: Examples of Metal Complexes with Ether-Containing Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application | Reference |
| Bidentate N,O-ligand | Palladium | Cross-coupling reactions | nih.gov |
| Pincer NNN-ligand (with ether functionality in substituent) | Palladium | Suzuki Coupling | nih.gov |
A hypothetical ligand derived from this compound could involve functionalization of the benzene (B151609) ring with additional donor groups to create a chelating ligand. The properties of the resulting metal complex would be tuned by the electronic and steric nature of the entire ligand framework.
Involvement in Etherification and Transetherification Processes
This compound can be synthesized through the etherification of cumyl alcohol with propanol (B110389). Conversely, it can participate in transetherification reactions. nih.gov Transetherification, the exchange of an alkoxy group of an ether with that of an alcohol, is a valuable transformation in organic synthesis. nih.govacs.org
Iron-catalyzed transetherification of symmetrical ethers with primary alcohols has been shown to be an effective method for the synthesis of unsymmetrical ethers. nih.govacs.org In such a reaction, this compound could react with a different alcohol in the presence of a suitable catalyst to yield a new ether and propanol. The reaction is driven by the relative stability of the products and can be a useful strategy for the synthesis of a variety of ethers under mild conditions. nih.gov
Contributions to Materials Science Research (e.g., Polymer Precursors)
Aromatic compounds and their derivatives are fundamental building blocks in materials science, particularly in the synthesis of polymers with desirable thermal and mechanical properties.
The structure of this compound suggests its potential as a monomer or a precursor to a monomer for polymerization. Acid-catalyzed elimination of propanol from this compound would yield α-methylstyrene. α-Methylstyrene is a well-known monomer that can be polymerized via various methods, including cationic and anionic polymerization, to produce poly(α-methylstyrene). google.comorientjchem.orggoogle.com This polymer is known for its high glass transition temperature and thermal stability. acs.org
Table 3: Polymerization Methods for α-Methylstyrene
| Polymerization Method | Initiator/Catalyst | Key Features | Reference |
| Anionic Polymerization | Organometallic initiators (e.g., n-BuLi) | Living polymerization, controlled molecular weight | google.com |
| Cationic Polymerization | Lewis acids (e.g., SnCl4, Maghnite-Na) | Can be carried out at ambient temperatures | orientjchem.orggoogle.com |
The ability to generate a valuable monomer from this compound highlights its potential role as a stable, transportable precursor in polymer manufacturing. Furthermore, the synthesis of functional polymers from substituted styrenes is an active area of research, and derivatives of this compound could be designed to introduce specific functionalities into the resulting polymer chains. acs.org
Advancements in Green Chemistry: The Case of this compound Remains Unexplored
Despite a growing emphasis on sustainable practices within the chemical industry, a thorough review of scientific literature and chemical databases reveals a significant gap in the exploration of this compound within the framework of green chemistry methodologies. While the principles of green chemistry—such as the use of renewable feedstocks, atom economy, and the development of environmentally benign solvents—are widely applied to a range of chemical processes, specific research detailing the application of these principles to the synthesis or use of this compound is not publicly available.
This compound, an aromatic ether, is primarily known as an intermediate in the synthesis of other chemical compounds. Its synthesis traditionally follows established routes, such as the Williamson ether synthesis, a long-standing method for preparing ethers. However, dedicated studies aimed at optimizing this synthesis for this compound using green catalysts, renewable starting materials, or solvent-free conditions have not been reported in the accessible scientific literature.
Similarly, there is no available research investigating the potential of this compound as a "green solvent." The evaluation of a solvent's environmental credentials involves assessing factors like its biodegradability, toxicity, and the energy required for its production and recycling. While general information on the biodegradability of some ethers exists, a specific life cycle assessment for this compound is not documented.
The absence of dedicated research in this area means that data tables and detailed research findings concerning the exploration of this compound in green chemistry methodologies cannot be provided at this time. The scientific community has yet to publish studies that would allow for a comprehensive analysis of this specific compound through the lens of sustainability and environmental impact reduction.
Further research would be necessary to ascertain any potential green chemistry applications for this compound. Such studies could explore:
Greener Synthesis Routes: Investigating the use of biocatalysts or solid acid catalysts to improve the atom economy and reduce waste in its production.
Renewable Feedstocks: Exploring the possibility of synthesizing the molecule or its precursors from biomass-derived sources.
Solvent Properties: A thorough evaluation of its properties as a potential replacement for more hazardous or environmentally persistent solvents.
Biodegradability and Ecotoxicity: Detailed studies to understand its environmental fate and impact.
Until such research is conducted and published, the role of this compound in the advancement of green chemistry remains an open question.
Future Directions and Emerging Research Avenues for 1 Methyl 1 Propoxyethyl Benzene Chemistry
Development of Novel and Sustainable Synthetic Pathways
The future of synthesizing (1-Methyl-1-propoxyethyl)benzene and related tertiary ethers is intrinsically linked to the principles of green chemistry. nih.govmit.edu Researchers are increasingly focused on developing novel and sustainable synthetic pathways that minimize environmental impact and enhance economic viability. alfa-chemistry.comnumberanalytics.com A primary goal is to move away from traditional methods that often rely on harsh reagents and generate significant waste. numberanalytics.comorgoreview.com
Key areas of development include:
Catalytic Etherification: The use of catalysts, such as acids or transition metal complexes, can facilitate ether formation under milder conditions, improving energy efficiency and reducing by-products. numberanalytics.com Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled. alfa-chemistry.com
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for ether synthesis. numberanalytics.comresearchgate.net
Alternative Reactants and Solvents: Research is ongoing to replace toxic and environmentally hazardous alkyl halides with more benign alternatives like alkyl tosylates and mesylates. numberanalytics.com The exploration of environmentally friendly solvents, such as ionic liquids and deep eutectic solvents, is also a key trend. numberanalytics.com
These green chemistry approaches aim to make the synthesis of ethers like this compound more sustainable by preventing waste, maximizing atom economy, and using safer chemicals and processes. nih.govmit.edu
Advanced Mechanistic Investigations using In Situ Spectroscopies
A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic methods and designing new ones. The use of in situ spectroscopic techniques is becoming increasingly vital in this regard. These methods allow for real-time monitoring of reacting species, providing invaluable insights into reaction kinetics, intermediates, and transition states. rsc.org
Techniques such as time-resolved infrared (TRIR) spectroscopy and in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to:
Identify and characterize transient intermediates.
Determine the rates of individual reaction steps.
Elucidate the influence of reaction conditions (e.g., solvent, temperature) on the reaction pathway. rsc.org
For instance, in situ NMR has been used to study the mechanism of Williamson ether synthesis, revealing the impact of the solvent on regioselectivity. rsc.orgrsc.org Similarly, TRIR has been instrumental in understanding metallaphotoredox C-O coupling reactions for the synthesis of alkyl-aryl ethers. acs.org This detailed mechanistic information is essential for the rational design of more efficient and selective syntheses of tertiary ethers.
Exploration of Stereoselective Syntheses and Chirality
The synthesis of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science. acs.org Future research will undoubtedly focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound. This involves the creation of a specific stereoisomer, which can have significantly different biological or material properties compared to its other stereoisomers. alchemyst.co.ukethz.ch
Key approaches to achieving stereoselectivity include:
Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other. rsc.org
Chiral Auxiliaries: The temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. ethz.ch
Chiral Pool Synthesis: Starting from readily available enantiomerically pure natural products. ethz.ch
Recent advancements have seen the development of stereoselective amination of chiral benzylic ethers and NHC-catalyzed atroposelective esterification to create axially chiral diaryl ethers. rsc.orgacs.org Furthermore, methods for the stereoselective synthesis of tertiary methyl ethers have been reported. nih.gov These strategies pave the way for the synthesis of optically active this compound derivatives with potentially unique and valuable properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical reactions are performed and optimized. rsc.orgchemrxiv.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen a large number of reaction conditions. rsc.orgsoci.org
For the synthesis of this compound, flow chemistry can enable:
Precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgsoci.org
The use of "forbidden" chemistries that are too hazardous to perform on a large scale in batch. soci.org
Facile scale-up from laboratory to industrial production. acs.org
Automated platforms can further accelerate the discovery and optimization of new synthetic routes by systematically varying reaction parameters and analyzing the results in real-time. rsc.orgchemrxiv.org The successful automation of diethyl ether formation and the development of a scalable flow process for C-O coupling demonstrate the potential of these technologies for ether synthesis. acs.orgrsc.org
Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry has emerged as a powerful tool for predicting molecular properties and reactivity, offering a complementary approach to experimental studies. jstar-research.comwalshmedicalmedia.com By using quantum mechanical calculations, researchers can model reaction pathways, predict the stability of intermediates and transition states, and understand the factors that control reaction outcomes. rsc.orgmit.edu
In the context of this compound, computational methods can be used to:
Predict the feasibility of new synthetic routes. mit.edu
Understand the mechanism of existing reactions in greater detail. researchgate.net
Design new catalysts with improved activity and selectivity. nih.gov
Predict various molecular properties like 3D geometry, electronic properties, and spectroscopic signatures. jstar-research.com
Recent studies have demonstrated the use of computational modeling to guide difficult chemical syntheses and to predict which substrates will react successfully in a given transformation. mit.edu This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. jstar-research.commit.edu
Investigation of Derivatives with Tunable Chemical Reactivity
The synthesis and investigation of derivatives of this compound with tunable chemical reactivity is a promising avenue for future research. By introducing different functional groups onto the aromatic ring or modifying the alkyl chain, it is possible to alter the electronic and steric properties of the molecule, thereby influencing its reactivity.
This approach could lead to the development of:
Novel Reagents: Derivatives could be designed to act as specific reagents in organic synthesis.
Functional Materials: The incorporation of specific functional groups could impart unique properties, making the derivatives suitable for applications in materials science. rsc.org
Probes for Mechanistic Studies: A library of derivatives with systematically varied properties could be used to probe the mechanisms of chemical reactions.
Research into tunable and site-selective nitrene transfers between tertiary C-H bonds highlights the potential for catalyst-controlled functionalization, opening up possibilities for creating a diverse range of derivatives with tailored reactivity. rsc.org
Interdisciplinary Research at the Interface of Organic and Materials Chemistry
The interface between organic chemistry and materials science offers exciting opportunities for the development of novel materials with advanced functionalities. Ethers, including derivatives of this compound, can play a significant role in this interdisciplinary field. alfa-chemistry.comresearchgate.net
Future research could explore the use of this compound and its derivatives in:
Polymers: Ether linkages are integral to many high-performance polymers, imparting flexibility, and chemical resistance. numberanalytics.com Research into covalent adaptable networks (CANs) based on dynamic ether exchange chemistry is a particularly promising area. rsc.org
Liquid Crystals: The rigid aromatic core and flexible alkyl chain of this compound could be a basis for designing new liquid crystalline materials.
Functional Solvents: The compound itself has been investigated as a potential solvent due to its high solvency and low toxicity. ontosight.ai Derivatives could be designed to have specific solvent properties for various applications.
Supercritical CO2 Viscosity Enhancers: Polymers containing ether groups have shown potential for enhancing the viscosity of supercritical CO2, which is relevant for oil and gas reservoir development. mdpi.com
This interdisciplinary approach will be crucial for translating fundamental chemical knowledge into practical applications with real-world impact.
Q & A
Q. What safety protocols should be followed when handling (1-Methyl-1-propoxyethyl)benzene in laboratory settings?
Methodological Answer: Researchers must prioritize the following safety measures:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety goggles, gloves, and lab coats to avoid skin/eye contact. Gloves should be inspected for integrity before use and disposed of properly after contamination .
- Ventilation: Ensure adequate exhaust ventilation to minimize inhalation of aerosols or vapors .
- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose of as hazardous waste. Prevent entry into drainage systems .
- Fire Safety: Use water spray, alcohol-resistant foam, or CO₂ extinguishers. Firefighters must wear self-contained breathing apparatus due to hazardous decomposition products (e.g., carbon oxides) .
Q. How can researchers optimize the synthesis of this compound for improved yield and purity?
Methodological Answer: Key strategies include:
- Reaction Conditions: Optimize temperature, solvent polarity, and catalyst selection (e.g., acid/base catalysts for etherification). Evidence from analogous methoxybenzene derivatives suggests refluxing in anhydrous conditions enhances selectivity .
- Purification: Employ fractional distillation or column chromatography to isolate the compound from byproducts. Analytical techniques like GC-MS or HPLC should validate purity .
- Intermediate Monitoring: Use in-situ FTIR or NMR to track reaction progress and identify unstable intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- Gas Chromatography (GC): Quantify impurities using flame ionization detection .
- Melting Point Analysis: Compare observed values with literature data (if available) .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound derivatives when toxicity data is limited?
Methodological Answer:
- In Vitro Screening: Conduct cytotoxicity assays (e.g., MTT assay on human cell lines) to evaluate acute toxicity thresholds. Cross-reference with structurally similar compounds like ethylbenzene derivatives .
- Computational Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models to predict bioactivity and prioritize high-potential derivatives .
- Ecotoxicity Profiling: Perform algal growth inhibition or Daphnia magna assays to estimate environmental impact, despite limited ecotoxicity data for the parent compound .
Q. What experimental designs can resolve contradictions in reactivity data for this compound under varying conditions?
Methodological Answer:
- Controlled Replication: Standardize variables (e.g., solvent, temperature) to isolate conflicting factors. For example, test stability in acidic/basic conditions separately to identify decomposition pathways .
- Kinetic Studies: Monitor reaction rates under inert vs. oxidative atmospheres to assess steric/electronic effects on reactivity .
- Comparative Analysis: Benchmark against analogs (e.g., 1-ethoxy-3-methylbenzene) to contextualize unexpected results .
Q. How can researchers predict the environmental fate of this compound given limited biodegradation data?
Methodological Answer:
- Soil Mobility Studies: Use column leaching experiments to measure adsorption coefficients (Kd) and assess groundwater contamination risks .
- PBT/vPvB Modeling: Apply the European Chemicals Agency’s (ECHA) Persistence, Bioaccumulation, and Toxicity (PBT) criteria, using analog data from ethylbenzene or methoxybenzene derivatives .
- Photodegradation Assays: Expose the compound to UV light in simulated environmental matrices (e.g., water/soil slurries) and analyze degradation products via LC-MS .
Q. What methodologies are recommended for studying the thermal stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., combustion or sublimation) .
- Gas Emission Profiling: Use FTIR or GC-MS to analyze gaseous decomposition products (e.g., CO, NOx) during controlled combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
